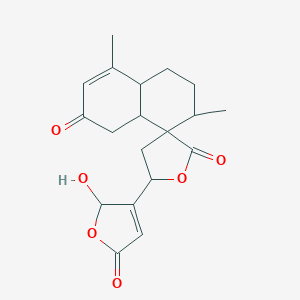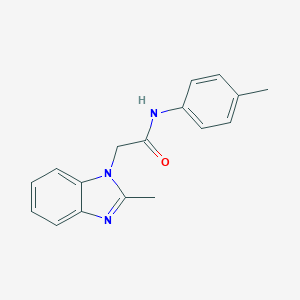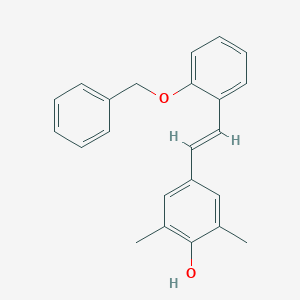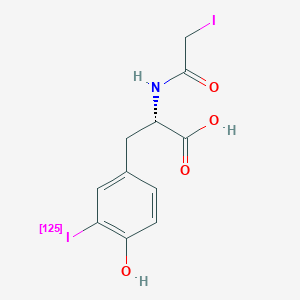
2-(allylsulfanyl)-5-chloro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylsulfanyl)-5-chloro-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has a unique structure, making it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole is not yet fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in tumor growth and proliferation. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2-(Allylsulfanyl)-5-chloro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(allylsulfanyl)-5-chloro-1H-benzimidazole in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole. One potential direction is to further investigate its antitumor activity and potential use in cancer treatment. Another potential direction is to study its antimicrobial activity and potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
Métodos De Síntesis
The synthesis of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzimidazole with allyl chloride to form N-allyl-2-aminobenzimidazole. The second step involves the reaction of N-allyl-2-aminobenzimidazole with thioacetic acid to form 2-(allylsulfanyl)-5-chloro-1H-benzimidazole.
Aplicaciones Científicas De Investigación
2-(Allylsulfanyl)-5-chloro-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to have significant antitumor activity, making it a promising candidate for cancer treatment. It has also been studied for its potential use as an antimicrobial agent, with promising results.
Propiedades
Nombre del producto |
2-(allylsulfanyl)-5-chloro-1H-benzimidazole |
|---|---|
Fórmula molecular |
C10H9ClN2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
6-chloro-2-prop-2-enylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C10H9ClN2S/c1-2-5-14-10-12-8-4-3-7(11)6-9(8)13-10/h2-4,6H,1,5H2,(H,12,13) |
Clave InChI |
STBZGVKVYORWAO-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(N1)C=C(C=C2)Cl |
SMILES canónico |
C=CCSC1=NC2=C(N1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)


![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)

